2-Morpholinoethane-1,1-diol hydrochloride
Overview
Description
2-Morpholinoethane-1,1-diol hydrochloride is a chemical compound with the CAS Number: 1788043-90-2 . It has a molecular weight of 183.63 and its linear formula is C6H14ClNO3 . The compound is yellow to brown sticky oil to semi-solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H13NO3.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h6,8-9H,1-5H2;1H .Physical and Chemical Properties Analysis
The compound is yellow to brown sticky oil to semi-solid in physical form . It has a molecular weight of 183.63 and its linear formula is C6H14ClNO3 .Scientific Research Applications
Synthesis and Characterization
Synthesis of Complexes and Anticancer Properties : A study on the synthesis of unsymmetrically 2-morpholinoethyl-substituted benzimidazolium salts and their Ag(I)NHC complexes showed significant in vitro anticancer properties against the MCF-7 breast cancer cell line (Aktaş et al., 2017).
Compound Synthesis and Characterization : The creation of various compounds through synthesis, such as (E)-4-morpholine-2-butenoic acid hydrochloride and its characterization via spectroscopic techniques, highlights the chemical utility of morpholine derivatives (Qiu Fang-li, 2012).
Crystal Structure Analysis : Studies on the synthesis of morpholine derivatives, such as N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine, and their complexation with metals like palladium(II) and mercury(II), provide detailed insights into their molecular structure and potential applications in various fields including materials science (Singh et al., 2000).
Advanced Materials and Methods
Synthesis of Antidepressant Drugs : The use of sulfinamides as amine protecting groups in the synthesis of morpholines, as demonstrated in the formal synthesis of the antidepressant drug (S,S)-reboxetine, showcases the chemical versatility and potential pharmacological applications of morpholine derivatives (Fritz et al., 2011).
X-ray Crystal Structure and Analysis : The study of the crystal structure and Hirshfeld analysis of gem-aminals-based morpholine moieties provides deep insights into the molecular geometry and intermolecular interactions, aiding in the understanding of their physical and chemical properties (Al-Majid et al., 2020).
Catalyst in Hydrogenation Reactions : Research on Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine, which act as efficient catalysts for the transfer hydrogenation reaction of ketones, highlights the potential industrial and chemical applications of morpholine-based compounds (Singh et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-morpholin-4-ylethane-1,1-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h6,8-9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMFLUOEHRJGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788043-90-2 | |
Record name | 1,1-Ethanediol, 2-(4-morpholinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788043-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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